molecular formula C6H13NO5 B1679825 Nojirimycin CAS No. 15218-38-9

Nojirimycin

货号: B1679825
CAS 编号: 15218-38-9
分子量: 179.17 g/mol
InChI 键: BGMYHTUCJVZIRP-GASJEMHNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 诺吉霉素的合成涉及多个步骤,从容易获得的前体开始。一种有效的方法涉及使用双环氨基甲酸酯型sp2-亚氨基糖作为起始原料。 该化合物经过一系列反应,包括C-烯丙基化、氨基甲酸酯水解、交叉复分解和氢化,得到诺吉霉素衍生物 这些反应的立体化学结果受立体电子效应控制,确保以高立体选择性生产所需的α-异构体 .

工业生产方法: 诺吉霉素的工业生产通常涉及使用链霉菌属菌种进行发酵过程。 然后将发酵液进行各种纯化步骤,以分离纯化的诺吉霉素 .

化学反应分析

反应类型: 诺吉霉素经历多种类型的化学反应,包括:

常用试剂和条件:

主要产物:

生物活性

Nojirimycin is an iminosugar that has garnered attention for its biological activities, particularly as an inhibitor of glycosidases. This compound has been studied for its potential therapeutic applications, including its antibacterial properties and effects on various diseases. Below, we delve into the biological activity of this compound, supported by case studies and detailed research findings.

Glycosidase Inhibition

This compound is primarily known for its role as a potent inhibitor of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. The inhibition of these enzymes can be beneficial in treating conditions related to carbohydrate metabolism, such as diabetes.

  • Inhibition Constants : Research has shown that this compound exhibits strong inhibitory effects against various glycosidases, including α-glucosidases and glucoamylases. For instance, studies have reported inhibition constants (KiK_i) that indicate its efficacy against specific enzymes (see Table 1) .
Enzyme TypeInhibition Constant (KiK_i)Reference
α-Glucosidase0.5 µM
Glucoamylase0.3 µM
α-Mannosidase1.2 µM

Antibacterial Activity

This compound has demonstrated antibacterial properties against several pathogens. Its efficacy varies depending on the bacterial strain and the structural modifications of the compound.

  • Activity Against Bacteria : Studies have indicated that this compound exhibits activity against Xanthomonas oryzae, Shigella flexneri, and Mycobacterium smegmatis. Notably, derivatives such as N-nonyloxypentyl-l-deoxythis compound (l-NPDNJ) showed significant inhibition of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Minimum Inhibitory Concentration (MIC)

The MIC values of this compound derivatives against specific bacterial strains are critical for assessing their potential as therapeutic agents:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus ATCC 29213128
l-NPDNJS. aureus clinical isolates128
GentamicinS. aureus ATCC 29213256

Case Studies

  • Study on l-NPDNJ : A recent study evaluated the antibacterial activity of l-NPDNJ against a panel of S. aureus clinical isolates. The research demonstrated that l-NPDNJ not only inhibited bacterial growth but also restored the efficacy of gentamicin and oxacillin against resistant strains, indicating its potential as an adjunct therapy .
  • Glycosidase Inhibition Study : Another investigation focused on the stereoselective synthesis of this compound derivatives and their inhibitory profiles against various glycosidases. The findings highlighted how structural modifications could enhance or diminish inhibitory potency, providing insights into designing more effective inhibitors .

Stability and Formulation Challenges

Despite its promising biological activities, this compound faces stability issues, particularly under acidic conditions. This instability poses challenges for formulation and delivery in therapeutic applications . Researchers are exploring stable analogs and derivatives to overcome these limitations while maintaining biological efficacy.

属性

CAS 编号

15218-38-9

分子式

C6H13NO5

分子量

179.17 g/mol

IUPAC 名称

(3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6?/m1/s1

InChI 键

BGMYHTUCJVZIRP-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(N1)O)O)O)O)O

手性 SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)O)O)O)O)O

规范 SMILES

C(C1C(C(C(C(N1)O)O)O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

5-amino-D-glucose
nojirimycin
nojirimycin sulfate (2:1)
nojirimycin sulfite (1:1)
nojirimycin, (alpha)-isome

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nojirimycin
Reactant of Route 2
Reactant of Route 2
Nojirimycin
Reactant of Route 3
Nojirimycin
Reactant of Route 4
Nojirimycin
Reactant of Route 5
Nojirimycin
Reactant of Route 6
Nojirimycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。